molecular formula C12H21N5O3S B2578736 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide CAS No. 1005627-84-8

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide

Cat. No.: B2578736
CAS No.: 1005627-84-8
M. Wt: 315.39
InChI Key: LUJQDQJGIQIPLU-UHFFFAOYSA-N
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Description

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide ( 1005627-84-8) is a high-purity synthetic compound with a molecular weight of 315.39 g/mol and the molecular formula C 12 H 21 N 5 O 3 S . This reagent features a unique molecular architecture that integrates a 1-ethyl-3-methylpyrazole ring connected via a sulfonamide linkage to a piperidine-3-carbohydrazide group. The pyrazole scaffold is a privileged structure in medicinal chemistry and is known to be present in compounds with a broad spectrum of biological activities, including antibacterial, anticancer, anti-inflammatory, and antifungal properties . The presence of the sulfonyl group can enhance molecular stability and influence binding characteristics, while the carbohydrazide moiety offers a versatile handle for further chemical derivatization, making it a valuable intermediate in organic synthesis and drug discovery efforts. Researchers may find this compound particularly useful in developing novel pharmacologically active agents, as pyrazole derivatives are recognized for their potential to interact with various enzymes and receptors . Specific applications could include serving as a key building block in the synthesis of more complex heterocyclic systems, or as a core structure in the design and screening of new ligand libraries. Store this product sealed in a dry environment at 2-8°C. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N5O3S/c1-3-16-8-11(9(2)15-16)21(19,20)17-6-4-5-10(7-17)12(18)14-13/h8,10H,3-7,13H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJQDQJGIQIPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C)S(=O)(=O)N2CCCC(C2)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

The compound 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide has garnered attention in various scientific domains, particularly in medicinal chemistry and pharmacology. This article explores its applications, focusing on its therapeutic potential, synthesis, and biological activity.

Structure and Properties

This compound is a hybrid compound that combines a piperidine ring with a pyrazole moiety. Its molecular formula is C15H20N4O2SC_{15}H_{20}N_{4}O_{2}S, with a molecular weight of approximately 336.42 g/mol. The compound features a sulfonyl group attached to the pyrazole, which is known to enhance its biological activity by improving solubility and stability.

Medicinal Chemistry

The compound has been investigated for its potential as an anti-inflammatory and analgesic agent. Studies indicate that derivatives of piperidine and pyrazole exhibit significant activity against various inflammatory pathways, making this compound a candidate for further development in treating conditions like arthritis and other inflammatory diseases.

Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of compounds containing piperidine and pyrazole structures. For instance, similar compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, suggesting that this compound could be tested for antimicrobial activity in vitro.

Neuropharmacology

Given the structural features of this compound, it may also play a role in neuropharmacology. Compounds with similar scaffolds have been studied for their neuroprotective effects and potential use in treating neurodegenerative diseases such as Alzheimer’s disease. The inhibition of certain enzymes involved in neuroinflammation could be a mechanism of action worth exploring.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The method often includes the formation of the piperidine ring followed by the introduction of the pyrazole moiety through sulfonylation reactions. Variations in synthesis can lead to a library of derivatives, each potentially possessing unique pharmacological profiles.

Case Study 1: Antimicrobial Evaluation

A study evaluated several derivatives of piperidine-pyrazole compounds against common bacterial strains using the serial dilution method. Results indicated that certain derivatives exhibited significant antimicrobial activity comparable to standard antibiotics, suggesting their potential as new therapeutic agents .

Case Study 2: Anti-inflammatory Properties

In vitro studies demonstrated that similar piperidine derivatives could inhibit pro-inflammatory cytokines in macrophage cell lines. This suggests that this compound may also exert anti-inflammatory effects, warranting further investigation into its mechanism of action .

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

Substitution of the pyrazole with a chlorophenyl group (as in CAS 494825-73-9) introduces electronegativity, which may improve target binding but reduce metabolic stability .

Heterocyclic Core Variations :

  • Pyrazolo[3,4-b]pyridine derivatives (e.g., CAS 1005612-70-3) exhibit extended aromatic systems, likely enhancing interactions with hydrophobic enzyme pockets .
  • Pyrimidine-containing analogs (e.g., CAS 1171317-51-3) offer additional hydrogen-bonding sites, improving solubility and specificity .

Piperazine derivatives (e.g., CAS 957428-72-7) are often explored for CNS targets due to their ability to cross the blood-brain barrier .

Biological Activity

1-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework that combines pyrazole and piperidine moieties, which may contribute to its diverse pharmacological effects.

  • Molecular Formula : C20H25N5O2S
  • Molecular Weight : 399.5 g/mol
  • IUPAC Name : 2-[4-(1-ethyl-3-methylpyrazol-4-yl)sulfonylpiperidin-3-yl]carbohydrazide
  • CAS Number : 1005627-84-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The pyrazole moiety is known for its potential to act as an enzyme inhibitor, while the piperidine structure may facilitate interactions with various biological targets, modulating signal transduction pathways.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine derivatives exhibit significant antimicrobial activity. For instance, related pyrazole derivatives have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
Pyrazole AStaphylococcus aureus2 μg/mL
Pyrazole BEscherichia coli4 μg/mL
Pyrazole CBacillus subtilis1 μg/mL

Anti-inflammatory Activity

Research has also explored the anti-inflammatory potential of similar compounds. The presence of the sulfonyl group is believed to enhance the anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

Case Studies

  • Study on Antimicrobial Efficacy : A study published in MDPI evaluated various pyrazole derivatives for their antimicrobial efficacy against common pathogens. The results indicated that certain derivatives exhibited potent activity against Candida albicans, with inhibition percentages significantly higher than standard treatments like ketoconazole .
  • Mechanistic Insights : Another study investigated the binding interactions of pyrazole derivatives with target proteins involved in inflammatory responses. Molecular docking studies revealed strong binding affinities with key amino acids in the active sites of these proteins, suggesting potential therapeutic applications in inflammatory diseases .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carbohydrazide?

To optimize synthesis, employ stepwise sulfonylation and hydrazide coupling. Use polar aprotic solvents (e.g., acetonitrile or DMF) to enhance reactivity during sulfonylation. Adjust reaction temperatures (e.g., 60–80°C) and stoichiometric ratios of reagents (e.g., 1.2:1 sulfonyl chloride to piperidine derivative) to minimize side products. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Validate intermediates using 1H-NMR^1 \text{H-NMR} and 13C-NMR^{13} \text{C-NMR} to confirm structural integrity .

Basic: How can researchers determine the stability of this compound under varying experimental conditions?

Conduct accelerated stability studies:

  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures.
  • Photostability : Expose samples to UV/visible light (ICH Q1B guidelines) and monitor degradation via HPLC.
  • Hydrolytic stability : Test in buffers (pH 1–13) at 25–60°C, analyzing hydrolytic products by LC-MS.
    Stability-indicating methods (e.g., reverse-phase HPLC with UV detection) are critical for quantifying degradation .

Advanced: What computational strategies can predict reaction pathways for modifying the pyrazole-piperidine core?

Leverage quantum chemical calculations (e.g., DFT) to model reaction intermediates and transition states. Tools like the Artificial Force-Induced Reaction (AFIR) method map energetically favorable pathways. Pair this with molecular dynamics simulations to explore solvent effects. Experimental validation via 1H-NMR^1 \text{H-NMR} kinetics and MS fragmentation can corroborate computational predictions .

Advanced: How should researchers resolve contradictions in spectroscopic data during structural characterization?

Cross-validate using complementary techniques:

  • Discrepant 1H-NMR^1 \text{H-NMR} peaks : Perform 1H-1H COSY^1 \text{H-}^1 \text{H COSY} or NOESY to assign overlapping signals.
  • Ambiguous IR stretches : Compare with computed vibrational spectra (DFT).
  • Mass spec anomalies : Use high-resolution MS (HRMS) to distinguish isotopic patterns from impurities. X-ray crystallography provides definitive structural confirmation if crystals are obtainable .

Basic: What toxicological screening approaches are applicable for early-stage safety assessment?

  • In vitro assays : Use Ames test (bacterial reverse mutation) for mutagenicity and MTT assay (cell viability) for acute toxicity.
  • In silico tools : Apply QSAR models (e.g., ProTox-II) to predict LD50_{50} and organ-specific toxicity.
  • Metabolic profiling : Incubate with liver microsomes (human/rodent) to identify reactive metabolites via LC-HRMS .

Advanced: What mechanistic insights can kinetic isotope effects (KIEs) provide for sulfonylation reactions?

Perform 2H^2 \text{H}- or 13C^{13} \text{C}-labeling at reactive sites (e.g., piperidine nitrogen). Measure KIEs using 1H-NMR^1 \text{H-NMR} or GC-MS. A primary KIE (>1) suggests bond-breaking in the rate-determining step (e.g., nucleophilic attack). Secondary KIEs indicate transition-state geometry changes (e.g., steric effects from the ethyl-methyl pyrazole group) .

Basic: What strategies validate the biological target engagement of this compound in enzyme inhibition studies?

  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (KD_\text{D}, kon_\text{on}/koff_\text{off}).
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .

Advanced: How can researchers profile degradation products under oxidative stress conditions?

Use forced degradation with H2O2\text{H}_2\text{O}_2 (3% v/v, 40°C). Analyze by LC-HRMS with positive/negative ionization modes. Fragment ions (MS/MS) aid in structural elucidation. Compare with in silico tools (e.g., Meteor Nexus) to predict plausible oxidative pathways (e.g., sulfoxide formation) .

Advanced: What green chemistry principles apply to scaling up synthesis while minimizing waste?

  • Solvent selection : Replace DMF with cyclopentyl methyl ether (CPME), a safer alternative.
  • Catalysis : Use immobilized lipases for enantioselective steps to reduce metal waste.
  • Process intensification : Adopt continuous-flow reactors to enhance heat/mass transfer and reduce reaction times. Lifecycle assessment (LCA) tools quantify environmental impact .

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